3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Description
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a thioether group, a 1,2,4-triazole ring, and a benzo[d]thiazol-2(3H)-one ring .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the thioether group could potentially be oxidized, and the triazole ring could participate in click reactions .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized using various methods, including condensation and cyclization processes. These methods are critical for obtaining derivatives with potential biological activities (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Characterization and Properties : Studies have focused on establishing the structure and physical-chemical properties of these compounds using methods like IR-spectrophotometry and chromatography (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Biological Activities
Antimicrobial Activity : Research indicates significant antimicrobial properties against a variety of microorganisms. This is particularly relevant for compounds with certain substituents, like chlorine or methoxy groups, which enhance toxicity to bacteria (Uma et al., 2017), (Tay et al., 2022).
Cancer Research : Some derivatives show promising anticancer properties, especially in targeting specific cancer types like melanoma, breast cancer, and pancreatic cancer. These compounds have been studied in both 2D and 3D cell culture systems to assess their cytotoxicity and potential as cancer therapeutics (Šermukšnytė et al., 2022).
Antifungal and Antitubercular Properties : Compounds with the triazole and thiazole moieties have demonstrated effective antifungal and antitubercular activities, making them potential candidates for treating these infections (Dave, Purohit, Akbari, & Joshi, 2007).
Computational and Theoretical Studies
Molecular Modeling and Docking Studies : Computational methods have been employed to predict the interaction of these compounds with various biological targets, aiding in understanding their mechanism of action and optimizing their structures for better efficacy (Tay et al., 2022).
Quantum Chemical Studies : Quantum chemical approaches have been used to study the corrosion inhibition performance of related benzimidazole derivatives, suggesting potential applications in material science and industrial processes (Yadav, Behera, Kumar, & Sinha, 2013).
properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS2/c1-17-10-6-7-13-20(17)29-23(16-28-21-14-8-9-15-22(21)32-25(28)30)26-27-24(29)31-18(2)19-11-4-3-5-12-19/h3-15,18H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAZMPLPVMZKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SC(C)C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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